N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
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Overview
Description
Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Thienopyrimidine derivatives have various biological activities .
Synthesis Analysis
Thienopyrimidines can be synthesized through various methods. One common method involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
Thienopyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For instance, 2,4,6-trisubstituted pyrimidines can be synthesized by reacting chalcone with guanidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary depending on their specific structure and substituents. For example, N-(3-(7-Cyano-4-oxo-6-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-3(4H)-yl)-4-methylphenyl)benzamide has a melting point of 179-180 °C .Scientific Research Applications
Anticancer Activity
This compound has shown promising results in the field of cancer research. It has been found to have anticancer activity against kinase enzymes . The compound has the potential to activate autophagic and apoptotic cell death in cancer cells .
Tyrosine Kinase Inhibition
The compound has been evaluated for its cytotoxic biological evaluation as a tyrosine kinase inhibitor . Tyrosine kinases play a key role in the modulation of growth factor signaling, which is often dysregulated in pathologies such as cancer .
Induction of Apoptosis
The compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .
Autophagic Induction
The compound has been found to induce autophagy in cancer cells . Autophagy, a cellular degradation process, is another mechanism that can lead to cell death and has been targeted for cancer therapy .
Antiproliferative Effects
The compound has been screened for its antiproliferative effects . Antiproliferative agents inhibit or prevent the growth of cells, including cancer cells .
FLT3 Kinase Inhibitory Activity
The compound has been investigated for its specific FLT3 kinase inhibitory activity . FLT3 is a type of tyrosine kinase that is frequently mutated in acute myeloid leukemia, so inhibitors can be used for treatment .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit affinity for kinases . Kinases are enzymes that play a crucial role in cell signaling and regulation by phosphorylating proteins.
Mode of Action
Thieno[2,3-d]pyrimidines have been shown to inhibit kinases . This inhibition could occur through the compound binding to the active site of the kinase, preventing it from phosphorylating its substrate proteins and thus altering cell signaling pathways.
Result of Action
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects . This could result from their kinase inhibitory activity disrupting essential cell signaling pathways, leading to cell death.
Future Directions
properties
IUPAC Name |
N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-15(20(2,17)18)9-3-5-16(7-9)11-10-4-6-19-12(10)14-8-13-11/h4,6,8-9H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARAVJOBQJPOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide |
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